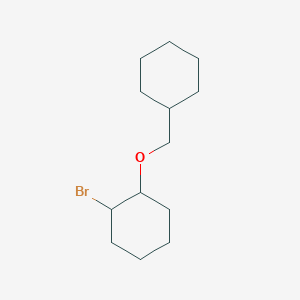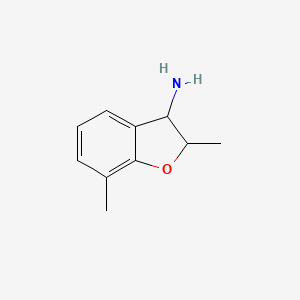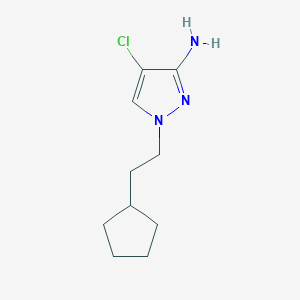
5-Amino-2-bromophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-bromophenylacetic acid: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 5-position and a bromine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromophenylacetic acid typically involves the bromination of phenylacetic acid followed by amination. One common method is:
Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2-bromophenylacetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 5-Amino-phenylacetic acid.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl groups, thiols, or other amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-Amino-phenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Amino-2-bromophenylacetic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, such as Suzuki-Miyaura coupling.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromophenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The amino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding or other interactions.
Comparison with Similar Compounds
5-Amino-2-chlorophenylacetic acid: Similar structure but with a chlorine atom instead of bromine.
5-Amino-2-fluorophenylacetic acid: Similar structure but with a fluorine atom instead of bromine.
5-Amino-2-iodophenylacetic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 5-Amino-2-bromophenylacetic acid can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s chemical and biological properties, making it unique among its halogenated counterparts.
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(5-amino-2-bromophenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4,10H2,(H,11,12) |
InChI Key |
MCJGOEVGJGFUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


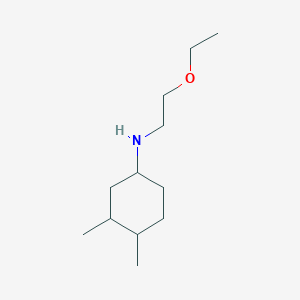
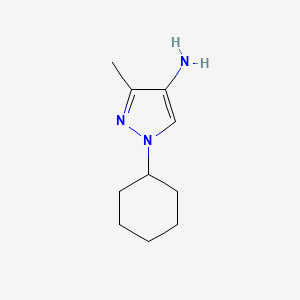

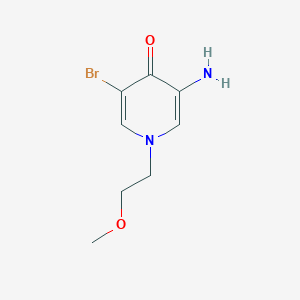

![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
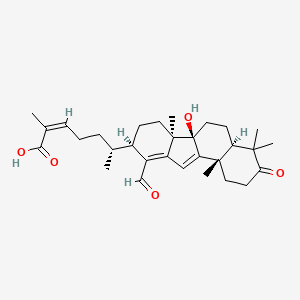
amine](/img/structure/B13061929.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
